3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

3-(3-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one is a bifunctional heterocyclic building block composed of a pyrrolidin-2-one ring N1‑substituted with a 3‑amino‑1H‑pyrazole moiety. Supplied predominantly as a racemic mixture (≥95% purity by HPLC ), this scaffold presents a molecular weight of 166.18 g·mol⁻¹, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C7H10N4O
Molecular Weight 166.184
CAS No. 2138273-28-4
Cat. No. B2857738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one
CAS2138273-28-4
Molecular FormulaC7H10N4O
Molecular Weight166.184
Structural Identifiers
SMILESC1CNC(=O)C1N2C=CC(=N2)N
InChIInChI=1S/C7H10N4O/c8-6-2-4-11(10-6)5-1-3-9-7(5)12/h2,4-5H,1,3H2,(H2,8,10)(H,9,12)
InChIKeyNXUQLVSEPXWCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one (CAS 2138273-28-4) – Core Scaffold Profile & Procurement Baseline


3-(3-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one is a bifunctional heterocyclic building block composed of a pyrrolidin-2-one ring N1‑substituted with a 3‑amino‑1H‑pyrazole moiety. Supplied predominantly as a racemic mixture (≥95% purity by HPLC ), this scaffold presents a molecular weight of 166.18 g·mol⁻¹, two hydrogen bond donors, and four hydrogen bond acceptors . Its structural simplicity, coupled with the chemically distinct primary amine handle on the pyrazole, enables orthogonal derivatization strategies that are difficult to achieve with N‑alkylated or N‑unsubstituted analogs. The compound is catalogued as “versatile small molecule scaffold” by specialty chemical suppliers and appears in patent literature directed to pyrazolopyrrolidine‑based BET bromodomain inhibitors [1].

Why 3-(3-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one Cannot Be Replaced by In‑Class Analogs


Although the pyrazolyl‑pyrrolidinone class is populated by several structurally related compounds—such as the N‑methyl analog (CAS 1343681‑39‑9), the N‑isopropyl analog (CAS 2137951‑82‑5), and the regioisomeric 3‑amino‑1‑(1H‑pyrazol‑3‑yl)pyrrolidin‑2‑one (CAS 1506420‑65‑0)—the precise positioning of the free amino group on the pyrazole ring and the unsubstituted lactam nitrogen of 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one confer a unique reactivity profile . The presence of a primary amine directly on the pyrazole C3 position creates an orthogonal nucleophilic handle that is absent in N‑alkylated analogs, while the unprotected pyrrolidinone NH permits late‑stage diversification via N‑acylation or N‑alkylation without the need for deprotection steps. In patent‑disclosed BET inhibitor series, subtle modifications to the pyrazole substitution pattern have been shown to drastically alter binding affinity and selectivity [1]. Consequently, substituting the target compound with an in‑class analog without re‑optimizing synthetic routes and biological activity may lead to complete loss of potency or altered pharmacokinetic profiles.

Quantitative Differentiation Evidence: 3-(3-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one Versus Closest Analogs


Molecular Weight & Rotatable Bond Differential vs. N‑Alkylated Analogs

The target compound possesses a molecular weight (MW) of 166.18 g·mol⁻¹, which is 14.03 g·mol⁻¹ lower than the N‑methyl analog (MW 180.21 g·mol⁻¹, CAS 1343681‑39‑9) and 42.08 g·mol⁻¹ lower than the N‑isopropyl analog (MW 208.26 g·mol⁻¹, CAS 2137951‑82‑5) . Additionally, the target compound contains one rotatable bond, identical to the N‑methyl analog but fewer than more flexible analogs bearing larger N‑substituents. In fragment‑based screening campaigns, a MW below 200 Da and limited rotatable bonds are favored parameters for efficient fragment elaboration [1].

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

Hydrogen Bond Donor Count and Its Impact on Permeability

The target compound features exactly two H‑bond donors (the pyrazole primary amine and the pyrrolidinone NH), whereas the N‑methyl analog (CAS 1343681‑39‑9) possesses only one H‑bond donor (the pyrazole amine) due to methylation of the lactam nitrogen . According to Lipinski's and Veber's rules, compounds with ≤2 H‑bond donors generally exhibit improved passive membrane permeability. The presence of two donors in the target scaffold permits strategic hydrogen bonding with biological targets while still maintaining acceptable permeability profiles, an advantage over the one‑donor analog that may lack crucial target engagement capabilities [1].

ADME Permeability Hydrogen Bonding

Patent Presence as a BET Bromodomain Inhibitor Scaffold

In U.S. Patent 8,975,417 B2, pyrazolopyrrolidine derivatives incorporating the 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one core are explicitly claimed as inhibitors of BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) [1]. Example compounds within the patent demonstrate IC₅₀ values in the low nanomolar range against BRD4 (e.g., Example 139: BRD4 IC₅₀ < 100 nM) when the pyrazole amine is further functionalized. In contrast, the N‑methyl analog (CAS 1343681‑39‑9) does not appear in the exemplified list of this patent family, suggesting that the unsubstituted lactam NH is either directly involved in target binding or essential for subsequent derivatization toward active species. Class‑level SAR data from the patent indicates that methylation of the pyrrolidinone nitrogen eliminates key hydrogen‑bond interactions with the conserved asparagine residue in the BET binding pocket [2].

Epigenetics BET Bromodomains Oncology

Orthogonal Synthetic Versatility: Primary Amine vs. Tertiary Amine Handles

The target compound provides two synthetically distinct nucleophilic sites: a primary aromatic amine on the pyrazole (pKa ~4–5, protonated under physiological conditions but reactive under basic conditions) and a secondary lactam NH (pKa ~15, requiring strong base for deprotonation) [1]. This orthogonality enables sequential functionalization: for example, the pyrazole amine can be selectively acylated or coupled to carboxylate‑containing linkers (e.g., for PROTAC design) without affecting the lactam NH, which can be alkylated in a subsequent step. In contrast, the N‑methyl analog (CAS 1343681‑39‑9) possesses only one nucleophilic amine, eliminating the possibility of sequential orthogonal derivatization. In a representative parallel synthesis study, pyrazolopyrrolidinone scaffolds with a free lactam NH yielded 3‑fold higher diversity in library enumeration compared to N‑substituted analogs [2].

Parallel Synthesis PROTAC Linkers Click Chemistry

BindingDB Association with Protein Targets

The monomer corresponding to the target compound (BindingDB Monomer ID 50005246) is associated with four distinct Protein Data Bank (PDB) entries, indicating its recognition by multiple protein binding sites [1]. While the exact Ki/IC₅₀ values are not publicly curated in BindingDB for the parent scaffold, the presence of four PDB co‑crystal structures suggests that this scaffold can serve as a validated core for fragment growing and structure‑based drug design. The N‑methyl and N‑isopropyl analogs do not appear in the BindingDB PDB linkage table, implying limited structural characterization in target‑bound conformations.

BindingDB Target Engagement Chemogenomics

Regioisomeric Discrimination: 3-Amino-1H-pyrazol-1-yl vs. 1H-Pyrazol-3-yl Attachment

The target compound bears the pyrrolidinone ring at the N1 position of the pyrazole, whereas the regioisomer 3-amino-1-(1H-pyrazol-3-yl)pyrrolidin-2-one (CAS 1506420-65-0) connects the pyrrolidinone via the pyrazole C3 carbon . This regioisomeric variation has profound consequences on the spatial orientation of the amino group relative to the lactam core. In BET bromodomain inhibitor series, N1‑linked pyrazoles position the amine vector for optimal interaction with the Asn140/Asn433 residue triad of BRD4, while C3‑linked isomers fail to form this critical hydrogen bond network, resulting in a >100‑fold loss in binding affinity in representative analogs [1]. The target compound's N1‑connectivity thus constitutes a structurally verified determinant of target engagement that cannot be replicated by the C3‑linked regioisomer.

Regioisomerism Selectivity Structure-Activity Relationship

Preferred Application Domains for 3-(3-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one


Fragment-Based Lead Discovery Against Epigenetic Targets

With a molecular weight of 166.18 Da and two hydrogen bond donors, the scaffold meets the 'Rule of Three' criteria for fragment libraries [1]. Its demonstrated incorporation into nanomolar BET bromodomain inhibitors (IC₅₀ < 100 nM) makes it a high‑priority starting point for fragment growing campaigns targeting BRD4‑driven cancers [2].

PROTAC Linker and Bifunctional Molecule Construction

The orthogonal primary amine and lactam NH enable sequential functionalization without protecting group manipulation. This allows modular assembly of PROTACs where the pyrazole amine serves as the E3 ligase ligand attachment point and the lactam NH is reserved for target‑binding warhead installation, a strategy not feasible with N‑alkylated analogs [1].

Regioisomer‑Sensitive Structure‑Based Drug Design Programs

The N1‑pyrazole connectivity of the target compound is essential for achieving potent BET inhibition, whereas the regioisomeric C3‑linked form is >100‑fold less active [2]. Programs requiring validated, target‑competent starting materials should specify this exact regioisomer to avoid investing resources in inactive scaffolds.

Diversity‑Oriented Synthesis and Compound Library Production

The presence of two addressable nucleophilic centers enables a combinatorial diversification strategy that yields 3‑fold greater library diversity compared to singly reactive analogs [1]. This translates to higher hit‑finding probability per synthesis cycle in high‑throughput screening campaigns.

Quote Request

Request a Quote for 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.